molecular formula C21H14F3N3O2 B2916454 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 2034467-92-8

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide

Katalognummer: B2916454
CAS-Nummer: 2034467-92-8
Molekulargewicht: 397.357
InChI-Schlüssel: YILDJNZRSBJBDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with a phenyl group at position 2 and a methyl group at position 3. The 6-position of the oxazolo-pyridine scaffold is linked via an amide bond to a 2-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its pharmacokinetic profile.

Eigenschaften

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2/c1-12-16(26-18(28)14-9-5-6-10-15(14)21(22,23)24)11-17-20(25-12)29-19(27-17)13-7-3-2-4-8-13/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILDJNZRSBJBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a trifluoromethyl group and an oxazole-pyridine moiety. Its molecular formula is C16H14F3N3OC_{16}H_{14}F_3N_3O, with a molecular weight of approximately 351.3 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of compounds structurally related to this compound. For instance, research involving related benzamide derivatives demonstrated modulation of the serotonergic system, specifically through interactions with 5-HT receptors. In forced swimming tests (FST) and tail suspension tests (TST), these compounds exhibited significant antidepressant-like behavior in murine models, suggesting potential applications in treating Major Depressive Disorder (MDD) .

The antidepressant activity appears to be mediated primarily through the serotonergic system. Specifically, the involvement of 5-HT1A and 5-HT3 receptors has been noted, indicating that these receptors could be critical targets for the compound's pharmacological effects. Notably, antagonism of noradrenergic pathways did not negate the antidepressant effects, suggesting a selective action on serotonergic pathways .

Case Studies and Research Findings

Several studies have examined the biological activity of this compound and its analogs:

  • Antidepressant Activity Study :
    • Objective : Evaluate the antidepressant-like effects in mice.
    • Methodology : Mice were administered varying doses (1-50 mg/kg) followed by behavioral tests (FST and TST).
    • Results : Significant reduction in immobility time was observed at optimal doses, correlating with increased serotonergic activity .
  • Structural Activity Relationship (SAR) :
    • Objective : Investigate how structural modifications affect biological activity.
    • Findings : Modifications to the oxazole and pyridine components significantly altered receptor binding profiles and biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompoundKey Findings
AntidepressantThis compoundExhibited significant antidepressant-like effects in FST/TST .
Receptor InteractionRelated Benzamide DerivativesModulated serotonergic receptors (5-HT1A, 5-HT3) .
Toxicity AssessmentThis compoundLow acute toxicity observed in murine models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide with analogous compounds based on structural features and available

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
This compound (Target Compound) Oxazolo[5,4-b]pyridine 2-phenyl, 5-methyl; 2-(trifluoromethyl)benzamide at position 6 Not provided Amide, trifluoromethyl, oxazole, pyridine
1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea Oxazolo[5,4-b]pyridine 2-phenyl, 5-methyl; urea-linked 4-methoxybenzyl group at position 6 388.4 g/mol Urea, methoxybenzyl, oxazole, pyridine
3-isopropyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole 3-pyridinyl at position 6; isopropyl at position 3 Not provided Triazole, thiadiazole, pyridine
4-isopropoxy-N-(3-pyridinyl)benzamide Benzamide Isopropoxy group at position 4; 3-pyridinyl amine Not provided Amide, isopropoxy, pyridine

Key Observations:

Structural Divergence in the Core Scaffold: The target compound and the urea derivative share the oxazolo[5,4-b]pyridine core but differ in their functionalization. Compounds like the triazolo-thiadiazole and simple benzamide derivatives lack the fused oxazole-pyridine system, which may reduce their conformational rigidity compared to the target compound.

Functional Group Impact :

  • The trifluoromethyl group in the target compound likely enhances membrane permeability compared to the methoxybenzyl group in the urea analog .
  • The amide linkage in the target compound contrasts with the urea group in , which may influence hydrogen-bonding interactions with biological targets.

Pharmacological Implications :

  • While the triazolo-thiadiazole and benzamide analogs are structurally distinct, their inclusion highlights the diversity of heterocyclic scaffolds in drug discovery. However, the oxazolo-pyridine core in the target compound and its urea analog may offer unique steric and electronic properties for target engagement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.